1-(2-chloro-6-fluorobenzyl)-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-imino-2,5-dihydro-1H-pyrrol-3-ol
CAS No.:
Cat. No.: VC16376442
Molecular Formula: C22H19ClFN3O3S
Molecular Weight: 459.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H19ClFN3O3S |
|---|---|
| Molecular Weight | 459.9 g/mol |
| IUPAC Name | 1-[(2-chloro-6-fluorophenyl)methyl]-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-imino-2H-pyrrol-3-ol |
| Standard InChI | InChI=1S/C22H19ClFN3O3S/c1-29-18-7-6-12(8-19(18)30-2)16-11-31-22(26-16)20-17(28)10-27(21(20)25)9-13-14(23)4-3-5-15(13)24/h3-8,11,25,28H,9-10H2,1-2H3 |
| Standard InChI Key | QCWGBFBWFMJQHM-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=C(C=C1)C2=CSC(=N2)C3=C(CN(C3=N)CC4=C(C=CC=C4Cl)F)O)OC |
Introduction
1-(2-chloro-6-fluorobenzyl)-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-imino-2,5-dihydro-1H-pyrrol-3-ol is a complex organic compound featuring multiple functional groups, including thiazole and pyrrole moieties. This compound is of interest in medicinal chemistry due to its potential biological activities, which are often associated with such structural components.
Synthesis and Preparation
The synthesis of 1-(2-chloro-6-fluorobenzyl)-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-imino-2,5-dihydro-1H-pyrrol-3-ol typically involves multi-step reactions. Common methods include condensation reactions between appropriate precursors, followed by purification techniques such as chromatography to optimize yield and purity. The choice of solvent, temperature, and reaction time is crucial to prevent side reactions and ensure selectivity.
Synthesis Steps
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Starting Materials: The synthesis often begins with precursors containing the thiazole and pyrrole moieties.
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Condensation Reaction: A condensation reaction is performed to link these moieties with the benzyl and dimethoxyphenyl groups.
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Purification: Techniques like chromatography are used to purify the final product.
Biological Activities and Potential Applications
Compounds with similar structures, featuring thiazole and pyrrole rings, are known for their diverse biological activities, including potential anticancer, anti-inflammatory, and antimicrobial effects. The mechanism of action often involves interactions with biological targets such as enzymes or receptors. Empirical studies would provide quantitative data on binding affinities and biological effects, crucial for understanding therapeutic potential.
Potential Biological Activities
| Activity | Description |
|---|---|
| Anticancer | Potential to inhibit cancer cell growth |
| Anti-inflammatory | Possible inhibition of inflammatory pathways |
| Antimicrobial | Potential activity against microbial pathogens |
Analytical Techniques for Characterization
The characterization of this compound typically involves advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These methods help confirm the structure and purity of the compound by providing detailed information about its molecular structure and composition.
Analytical Techniques
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NMR Spectroscopy: Used to determine the molecular structure based on nuclear interactions.
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Mass Spectrometry: Provides information about the molecular weight and fragmentation pattern.
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